- Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and AnilinesJournal of Organic Chemistry, 2017, 82(6), 3284-3290,
Cas no 93-37-8 (2,7-Dimethylquinoline)

2,7-Dimethylquinoline structure
Nome del prodotto:2,7-Dimethylquinoline
2,7-Dimethylquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,7-Dimethylquinoline
- Quinoline,2,7-dimethyl-
- 2,7-Dimethylquinoline1000µg
- 2,7-Dimethylquinoline (ACI)
- m-Toluquinaldine
- NSC 5240
- 2,7-Dimethyl-quinoline
- DTXSID0059085
- 93-37-8
- Quinoline, 2,7-dimethyl-
- NSC5240
- DB-057396
- BDBM50159253
- SB67626
- I11455
- NSC-5240
- AS-49542
- Quinoline,7-dimethyl-
- MFCD00006763
- CS-0119502
- 2,7-Dimethylquinoline, 99%
- CHEMBL194876
- DTXCID1048835
- NS00039552
- AKOS015897204
- SCHEMBL951793
- EINECS 202-242-4
- 7K9YKG6MZP
- UNII-7K9YKG6MZP
-
- MDL: MFCD00006763
- Inchi: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
- Chiave InChI: QXKPLNCZSFACPU-UHFFFAOYSA-N
- Sorrisi: N1C(C)=CC=C2C=1C=C(C)C=C2
Proprietà calcolate
- Massa esatta: 157.089149g/mol
- Carica superficiale: 0
- XLogP3: 3
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta legami ruotabili: 0
- Massa monoisotopica: 157.089149g/mol
- Massa monoisotopica: 157.089149g/mol
- Superficie polare topologica: 12.9Ų
- Conta atomi pesanti: 12
- Complessità: 155
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Aghi come cristalli.
- Densità: 1.0491 (estimate)
- Punto di fusione: 58-60 °C(lit.)
- Punto di ebollizione: 264.55°C
- Punto di infiammabilità: 106.5°C
- Indice di rifrazione: 1.6106 (estimate)
- PSA: 12.89000
- LogP: 2.85160
- Solubilità: Solubile in etanolo, etere e benzene.
2,7-Dimethylquinoline Informazioni sulla sicurezza
2,7-Dimethylquinoline Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,7-Dimethylquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB460476-1 g |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 1g |
€280.10 | 2023-06-15 | |
abcr | AB460476-250 mg |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 250mg |
€146.00 | 2023-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100MG |
2,7-dimethylquinoline |
93-37-8 | 95% | 100MG |
¥ 125.00 | 2023-04-12 | |
Alichem | A189004003-1g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 1g |
$441.00 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 100mg |
¥180.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-250mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 250mg |
¥302.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-500mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 500mg |
¥432.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-1g |
2,7-dimethylquinoline |
93-37-8 | 95% | 1g |
¥655.0 | 2024-04-16 | |
A2B Chem LLC | AC84494-1g |
2,7-Dimethylquinoline |
93-37-8 | 98% | 1g |
$55.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-50.0g |
2,7-dimethylquinoline |
93-37-8 | 95% | 50.0g |
¥19699.0000 | 2024-07-20 |
2,7-Dimethylquinoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid , 2,4,6-Trimethylpyridine , Palladium diacetate Solvents: Ethanol ; 16 h, 150 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Gold (titania-containing nanoparticles) , Titania (gold-containing nanoparticles) ; 5 h, 30 °C
Riferimento
- One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticlesCatalysis Communications, 2011, 12(6), 389-393,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Titania , Atomic nitrogen ; 4 h, 30 °C
Riferimento
- Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible LightSynthesis and Reactivity in Inorganic, 2013, 43(4), 500-508,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform , Toluene ; 5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
Riferimento
- Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino AcidsAdvanced Synthesis & Catalysis, 2018, 360(9), 1754-1760,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 80 °C
Riferimento
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydesBulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid , Pyridine , Palladium chloride ; 16 h, 150 °C
Riferimento
- Preparation method of quinoline derivatives, China, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Preparation of benzazole derivatives for treating allergy disorders, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Titania (Au-doped) ; 4 h, heated; 30 min, 30 ± 1 °C
Riferimento
- Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanolTetrahedron Letters, 2010, 51(37), 4911-4914,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 5 h, 30 °C
Riferimento
- Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenesBulletin of the Chemical Society of Japan, 2011, 84(9), 953-959,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Silver , Titania Solvents: Ethanol ; 3 h, 30 °C
Riferimento
- Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Orientation effects in the synthesis of quinoline derivativesTetrahedron, 1983, 39(17), 2831-41,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivativesJournal of the Chemical Society, 1984, (7), 1569-72,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Ethanol ; 5 h, 30 °C
Riferimento
- Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenesRSC Advances, 2012, 2(7), 2848-2855,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ; 20 h, 140 °C
Riferimento
- Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenesOrganic Chemistry Frontiers, 2015, 2(9), 1035-1039,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Riferimento
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its DerivativesSynthetic Communications, 2010, 40(15), 2336-2340,
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 8.5 h, 80 °C
Riferimento
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethersTetrahedron Letters, 2014, 55(15), 2406-2409,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ; 2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
Riferimento
- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalystsRussian Chemical Bulletin, 2013, 62(1), 133-137,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Dimethylzinc , Lithium tert-butoxide Solvents: Toluene ; 3 h, 120 °C
Riferimento
- ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and MechanismJournal of the American Chemical Society, 2020, 142(30), 13235-13245,
2,7-Dimethylquinoline Raw materials
2,7-Dimethylquinoline Preparation Products
2,7-Dimethylquinoline Letteratura correlata
-
L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265
-
2. 559. Quinaldine and 4-hydroxyquinaldine derivatives from m-chloroaniline and m-toluidineA. M. Spivey,F. H. S. Curd J. Chem. Soc. 1949 2656
-
Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931
-
Jianwen Tian,Xiaohui He,Jingyin Liu,Xiaodan Deng,Defu Chen RSC Adv. 2016 6 22908
-
Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505
93-37-8 (2,7-Dimethylquinoline) Prodotti correlati
- 5649-36-5(2,6-Dimethyl-1H-indole)
- 877-43-0(2,6-Dimethylquinoline)
- 1196-79-8(2,5-Dimethyl-1H-indole)
- 85-06-3(3-Methylbenzo[f]quinoline)
- 2243-89-2(2,4,6-trimethylquinoline)
- 72681-37-9(2,6,7-Trimethylquinoline)
- 1198-37-4(2,4-Dimethylquinoline)
- 95-20-5(2-Methylindole)
- 1217764-54-9((R)-Fluoxetine-d5 Hydrochloride)
- 2640898-94-6(3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-37-8)2,7-DIMETHYLQUINOLINE

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93-37-8)2,7-Dimethylquinoline

Purezza:99%
Quantità:5g
Prezzo ($):337.0